molecular formula C2H4 B3333973 Ethylene-d3 CAS No. 2680-01-5

Ethylene-d3

Cat. No.: B3333973
CAS No.: 2680-01-5
M. Wt: 31.07 g/mol
InChI Key: VGGSQFUCUMXWEO-APAIHEESSA-N
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Description

Ethylene-d3, also known as deuterated ethylene, is a stable isotope-labeled compound with the molecular formula C2HD3. It is a variant of ethylene where three hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving reaction mechanisms and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene-d3 can be synthesized through the deuteration of ethylene. One common method involves the reaction of ethylene with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: On an industrial scale, this compound is produced using similar deuteration techniques but with optimized conditions for higher yield and purity. The process involves the continuous flow of ethylene and deuterium gas over a catalyst bed, with careful control of temperature and pressure to maximize the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: Ethylene-d3 undergoes various chemical reactions similar to those of ethylene, including:

    Oxidation: this compound can be oxidized to form deuterated ethylene oxide or deuterated acetaldehyde.

    Reduction: It can be reduced to form deuterated ethane.

    Substitution: this compound can participate in halogenation reactions to form deuterated haloethanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Deuterated ethylene oxide, deuterated acetaldehyde.

    Reduction: Deuterated ethane.

    Substitution: Deuterated haloethanes.

Scientific Research Applications

Ethylene-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of ethylene in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of ethylene-containing drugs.

    Industry: Used in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethylene-d3 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is exploited in studies to gain insights into reaction mechanisms and to differentiate between competing pathways.

Comparison with Similar Compounds

Ethylene-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:

    Ethylene (C2H4): The non-deuterated form of ethylene, commonly used in the chemical industry.

    Ethylene-d2 (C2H2D2): A partially deuterated form of ethylene with two deuterium atoms.

    Ethylene-d4 (C2D4): A fully deuterated form of ethylene with four deuterium atoms.

The uniqueness of this compound lies in its specific isotopic composition, which makes it valuable for studies involving kinetic isotope effects and reaction mechanisms.

Properties

IUPAC Name

1,1,2-trideuterioethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-APAIHEESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=C([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181306
Record name Ethylene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680-01-5
Record name Ethylene-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2680-01-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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